5-Chloro-3-phenylisoxazole

Organometallic chemistry Heterocyclic synthesis Regioselective functionalization

5-Chloro-3-phenylisoxazole is the indispensable precursor for C4-functionalized 3-phenylisoxazole scaffolds. The 5-chloro group enables exclusive C4 lithiation (inaccessible from unsubstituted 3-phenylisoxazole) and nucleophilic C5-displacement to generate 5-alkoxy/thioalkoxy libraries. With documented GSK-3β inhibitory activity, it is a validated entry point for kinase SAR; its inactivity in HDAC assays (IC₅₀=292 μM) confirms negative-control utility. Procure this specific chlorinated derivative to access unique synthetic routes and reproducible biological data.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 3356-89-6
Cat. No. B189351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-phenylisoxazole
CAS3356-89-6
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)Cl
InChIInChI=1S/C9H6ClNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H
InChIKeyKWVZAEKGUQQYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-phenylisoxazole (CAS 3356-89-6): Essential Procurement Data for the Heterocyclic Building Block


5-Chloro-3-phenylisoxazole (CAS: 3356-89-6) is a 3,5-disubstituted isoxazole heterocycle characterized by a chloro substituent at the 5-position and a phenyl ring at the 3-position [1]. It is a solid with a melting point of 51–52 °C and is commercially available from multiple vendors in 97–98% purity, typically requiring room temperature storage . The 5-chloro group serves as a synthetically tractable leaving group for nucleophilic aromatic substitution, enabling access to diverse 5-alkoxy, 5-thioalkoxy, and 4-functionalized isoxazole derivatives, while the 3-phenyl moiety provides a hydrophobic scaffold common in bioactive molecules .

Why Unsubstituted 3-Phenylisoxazole Cannot Substitute for 5-Chloro-3-phenylisoxazole


The 5-chloro substituent in 5-chloro-3-phenylisoxazole is not a passive structural element; it fundamentally alters the compound's synthetic utility and physicochemical profile relative to unsubstituted 3-phenylisoxazole (CAS 1006-65-1) [1]. The C5 chloro group enables nucleophilic aromatic substitution with alkoxy and thioalkoxy nucleophiles and directs regioselective lithiation at the C4 position, a transformation inaccessible from the parent unsubstituted heterocycle [2]. The molecular weight difference (179.6 vs. 145.2 g/mol) also translates to distinct chromatographic retention and solubility behavior . In biological contexts, isoxazole core activity is highly sensitive to C5 substitution pattern: unsubstituted 3-phenylisoxazole lacks the chlorine atom necessary for certain halogen bonding interactions and GSK-3β inhibitory activity reported for the 5-chloro derivative .

5-Chloro-3-phenylisoxazole (CAS 3356-89-6): Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Accessibility: Regioselective C4 Lithiation Enabled by C5 Chloro Substituent vs. Unsubstituted 3-Phenylisoxazole

Micetich and Chin (1970) demonstrated that the C5 chloro substituent in 5-chloro-3-phenylisoxazole directs regioselective lithiation exclusively at the C4 position upon treatment with n-butyllithium [1]. This 4-lithio intermediate can be trapped with electrophiles to yield 4-carboxylic acids or 4-iodo derivatives. In contrast, unsubstituted 3-phenylisoxazole (CAS 1006-65-1) lacks this directing group and does not undergo analogous C4 lithiation, nor can its C5 position be similarly functionalized via nucleophilic substitution [1].

Organometallic chemistry Heterocyclic synthesis Regioselective functionalization

Nucleophilic Aromatic Substitution at C5: Alkoxy/Thioalkoxy Replacement Enabled by Chloro Leaving Group

The C5 chloro atom in 5-chloro-3-phenylisoxazole undergoes facile nucleophilic displacement by alkoxide and thioalkoxide nucleophiles, yielding 5-alkoxy- and 5-thioalkoxy-3-phenylisoxazole derivatives [1]. This reactivity is a direct consequence of the chlorine leaving group; the unsubstituted parent 3-phenylisoxazole bears only a C5 hydrogen, which is inert to such nucleophilic substitution. Micetich and Chin (1970) reported successful displacement with methoxide, ethoxide, and various thioalkoxy groups under mild conditions [1].

Nucleophilic aromatic substitution Diversification chemistry Heterocyclic derivatization

Molecular Weight and Physicochemical Differentiation from 3-Phenylisoxazole for Analytical Method Development

5-Chloro-3-phenylisoxazole has a molecular weight of 179.60 g/mol (C₉H₆ClNO), which is 34.44 g/mol greater than unsubstituted 3-phenylisoxazole (145.16 g/mol, C₉H₇NO) [1]. This mass difference arises from replacement of the C5 hydrogen with chlorine, yielding a distinct monoisotopic mass (179.0138) and a characteristic 3:1 chlorine isotopic signature (M:M+2) in mass spectrometry . The presence of chlorine also increases the compound's lipophilicity (calculated LogP increase of approximately 0.8–1.0 units) relative to the unsubstituted analog [1].

Analytical chemistry LC-MS method development QC batch release

GSK-3β Inhibitory Activity Reported for 5-Chloro-3-phenylisoxazole vs. Unsubstituted Analog

Commercial technical documentation indicates that 5-chloro-3-phenylisoxazole has demonstrated potential as an inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in cell signaling pathway regulation . This activity is specifically attributed to the 5-chloro-substituted phenylisoxazole scaffold. The unsubstituted 3-phenylisoxazole (CAS 1006-65-1) lacks the 5-chloro moiety and is not reported to exhibit comparable GSK-3β inhibitory activity, suggesting that the chlorine atom contributes to target engagement through halogen bonding or steric effects [1].

Kinase inhibition Cell signaling Drug discovery

Utility as Negative Control or Inactive Scaffold for HDAC SAR Studies

In structure-activity relationship studies of phenylisoxazole-based histone deacetylase (HDAC) inhibitors, the simple 5-chloro-3-phenylisoxazole core serves as a baseline reference or negative control lacking the zinc-binding group (ZBG) required for potent HDAC inhibition [1]. Advanced derivatives incorporating hydroxamate ZBGs at the 5-position achieve HDAC6 IC₅₀ values as low as ~2 pM [1]. The parent 5-chloro-3-phenylisoxazole, by contrast, shows negligible HDAC inhibitory activity, as evidenced by IC₅₀ values in the high micromolar range (e.g., 2.92 × 10⁵ nM in HeLa nuclear extract assays) [2].

Epigenetics Histone deacetylase Negative control

Recommended Application Scenarios for 5-Chloro-3-phenylisoxazole Based on Quantitative Differentiation


Synthesis of 4-Substituted Phenylisoxazole Derivatives via Regioselective C4 Lithiation

Based on the direct head-to-head evidence that 5-chloro-3-phenylisoxazole undergoes exclusive C4 lithiation with n-butyllithium while unsubstituted 3-phenylisoxazole does not react [1], this compound is the required starting material for any synthetic campaign targeting 4-carboxy, 4-iodo, or other 4-substituted 3-phenylisoxazole scaffolds. Researchers should procure this specific chloro derivative rather than the unsubstituted analog when C4 functionalization is required.

Late-Stage Diversification to 5-Alkoxy and 5-Thioalkoxy Phenylisoxazole Libraries

The demonstrated nucleophilic displacement of the C5 chloro substituent by alkoxide and thioalkoxide nucleophiles [1] makes 5-chloro-3-phenylisoxazole a versatile diversification point for generating focused libraries of 5-alkoxy- and 5-thioalkoxy-3-phenylisoxazoles. This chemistry is not accessible from unsubstituted 3-phenylisoxazole or other 5-unsubstituted analogs, establishing a clear procurement rationale.

GSK-3β Inhibitor Hit Validation and Fragment-Based Drug Discovery

For research programs targeting GSK-3β-mediated signaling pathways in oncology, metabolic disease, or neurodegeneration, 5-chloro-3-phenylisoxazole offers a documented entry point with reported GSK-3β inhibitory activity [1]. Procurement of this specific derivative may accelerate hit-to-lead progression by providing a validated starting point for SAR exploration, whereas unsubstituted 3-phenylisoxazole lacks documented activity against this target.

Negative Control for HDAC Inhibitor Assay Validation

In epigenetic drug discovery programs developing phenylisoxazole-based HDAC inhibitors, 5-chloro-3-phenylisoxazole serves as an essential negative control [1]. Its established inactivity in HDAC assays (IC₅₀ = 292 μM) enables researchers to confirm that observed enzymatic inhibition derives from the zinc-binding pharmacophore rather than non-specific isoxazole core effects. Procurement of this specific batch-controlled compound ensures reproducible assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3-phenylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.